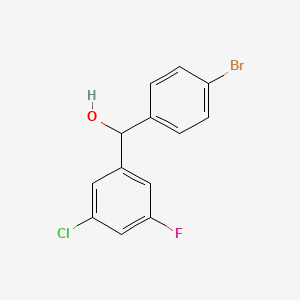

(4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13542585

Molecular Formula: C13H9BrClFO

Molecular Weight: 315.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrClFO |

|---|---|

| Molecular Weight | 315.56 g/mol |

| IUPAC Name | (4-bromophenyl)-(3-chloro-5-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C13H9BrClFO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H |

| Standard InChI Key | QBIUIIYYAVDGEF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)F)O)Br |

| Canonical SMILES | C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)F)O)Br |

Introduction

Overview of the Compound

(4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol is an organic compound characterized by its aromatic structure and hydroxymethyl functional group. It belongs to the class of substituted phenylmethanols, with bromine, chlorine, and fluorine atoms as substituents on its phenyl rings. This compound is of interest in synthetic chemistry and pharmaceutical research due to its structural complexity and potential biological activity.

Key Properties:

-

Molecular Formula: C13H9BrClFO

-

Molecular Weight: 315.56 g/mol

-

IUPAC Name: (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

-

Structure: Composed of two aromatic rings connected via a methanol (-CH(OH)-) group, with halogen substitutions enhancing its reactivity.

Synthesis and Preparation

The synthesis of (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol typically involves the following steps:

-

Halogenated Benzaldehyde Derivatives: The starting materials often include halogen-substituted benzaldehydes.

-

Grignard Reaction: A Grignard reagent is reacted with a halogenated benzaldehyde to form the corresponding alcohol.

-

Purification: The product is purified using recrystallization or chromatographic techniques.

These reactions require careful control of temperature and pH to ensure selectivity and yield optimization.

Applications and Uses

(4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol has potential applications in:

-

Pharmaceutical Research:

-

As a precursor for synthesizing bioactive molecules.

-

Evaluation for antimicrobial or anticancer properties due to its halogenated structure.

-

-

Material Science:

-

As an intermediate for producing functionalized polymers or advanced materials.

-

-

Synthetic Chemistry:

-

Used in cross-coupling reactions or as a building block for complex organic molecules.

-

Analytical Characterization

To confirm the structure and purity of (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol, several analytical techniques are employed:

-

NMR Spectroscopy:

-

Proton (H) and Carbon (C) NMR provide detailed structural information.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as the hydroxyl (-OH) group.

-

-

Elemental Analysis:

-

Verifies the presence of bromine, chlorine, fluorine, carbon, hydrogen, and oxygen.

-

Safety Considerations

Given the presence of halogens, the compound may pose certain hazards:

-

Toxicity: Harmful if inhaled, ingested, or comes into contact with skin.

-

Handling Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), such as gloves and goggles.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume